molecular formula C12H16N2O4S B1443650 6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester CAS No. 1245915-17-6

6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester

Cat. No. B1443650
CAS RN: 1245915-17-6
M. Wt: 284.33 g/mol
InChI Key: KJGIYQHOOUSNTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is prepared by reacting 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a metal cyanide, followed by hydrolysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the molecular formula of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride is C8H10N2O2S·HCl .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride is a solid at 20 degrees Celsius, and it has a melting point of 201 degrees Celsius .

Scientific Research Applications

1. Supramolecular Aggregation

  • Research Insight : Compounds related to thiazolo[3,2-a]pyrimidines show significant differences in intermolecular interaction patterns when substituents at specific positions are varied. This affects the supramolecular aggregation of these compounds (Nagarajaiah & Begum, 2014).

2. Synthesis Methods

  • Research Insight : A new method for synthesizing 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones, based on decarboxylation of corresponding thiazolecarboxylic acids, has been developed (Dudinov et al., 2009).

3. Stability Investigation

  • Research Insight : The stability of certain esters related to the 6,7-dihydro-4H-thiazolo[4,5-c]pyridine structure was investigated, showing stability in solutions with specific pH conditions (Kažoka et al., 2007).

4. Fluorescence Properties

  • Research Insight : Compounds such as 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid contribute significantly to the fluorescence origins of carbon dots, indicating potential applications in fluorescence studies (Shi et al., 2016).

5. Enantioselective Synthesis

  • Research Insight : Enantioselective synthesis involving thiazolo[4,5-c]pyridin-7(4H)-ones as intermediates has been developed, demonstrating the compound's utility in synthesizing polyhydroxypiperidines (Swaleh & Liebscher, 2002).

Safety and Hazards

The safety and hazards associated with “6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester” are not explicitly mentioned in the available sources .

Future Directions

The future directions for “6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester” are not explicitly mentioned in the available sources .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-5-4-8-7(6-14)13-9(19-8)10(15)16/h4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGIYQHOOUSNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester
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6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester

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